N-(2,3-dimethoxybenzyl)-2,5-dimethylaniline
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Overview
Description
N-(2,3-dimethoxybenzyl)-2,5-dimethylaniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a benzyl group substituted with two methoxy groups at the 2 and 3 positions, and an aniline moiety substituted with two methyl groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethoxybenzyl)-2,5-dimethylaniline typically involves the reaction of 2,3-dimethoxybenzyl chloride with 2,5-dimethylaniline in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the aniline nitrogen attacks the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2,3-dimethoxybenzyl)-2,5-dimethylaniline can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation using reagents like bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry: N-(2,3-dimethoxybenzyl)-2,5-dimethylaniline is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents targeting specific biological pathways .
Medicine: The compound’s potential medicinal applications include its use as a lead compound in the development of drugs for treating various diseases. Its ability to interact with biological targets makes it a candidate for further investigation in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism by which N-(2,3-dimethoxybenzyl)-2,5-dimethylaniline exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2,3-Dimethoxybenzylamine: Similar structure but lacks the aniline moiety.
2,5-Dimethylaniline: Similar structure but lacks the benzyl group.
N-(2,3-Dimethoxybenzyl)-N-methyl-1-butanamine: Similar structure with a different alkyl substitution.
Uniqueness: N-(2,3-dimethoxybenzyl)-2,5-dimethylaniline is unique due to the combination of its benzyl and aniline moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2,5-dimethylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-12-8-9-13(2)15(10-12)18-11-14-6-5-7-16(19-3)17(14)20-4/h5-10,18H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOWQCCXQOIKON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC2=C(C(=CC=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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